α1D Adrenergic Receptor Binding Affinity: Clopenphendioxan vs. Openphendioxan
Clopenphendioxan (7) demonstrates the highest α1D-AR affinity within the synthesized series (compounds 4–18), exceeding the lead compound openphendioxan (4). In displacement assays using [3H]prazosin at cloned human ADRA1D expressed in CHO cells, clopenphendioxan yielded a Ki of 0.0316 nM (pKi 10.5), compared to openphendioxan's pKi of 10.17 (approximately 6.8 nM Ki) [1][2]. This represents a ~2.1-fold improvement in binding affinity at the α1D subtype, a critical target implicated in prostate cancer cell proliferation and motility [1].
vs. ~6.8 nM (openphendioxan)
~2.1-fold higher affinity
| Evidence Dimension | α1D-AR binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Ki = 0.0316 nM (pKi = 10.5) |
| Comparator Or Baseline | Openphendioxan (4): pKi = 10.17 (Ki ≈ 6.8 nM); Doxazosin: pKi = 9.09 |
| Quantified Difference | ~2.1-fold higher affinity vs. openphendioxan; ~26-fold higher affinity vs. doxazosin |
| Conditions | Displacement of [3H]prazosin from cloned human ADRA1D expressed in CHO cells; J Med Chem 2005, Table 1 |
Why This Matters
Higher α1D affinity directly translates to greater target engagement at lower concentrations, enabling more definitive dissection of α1D-mediated signaling in prostate cancer models with reduced compound consumption.
- [1] Quaglia W et al. J Med Chem. 2005;48(24):7750-7763. Table 1. Affinity Constants Expressed as pKi (-log Ki) for Human Recombinant α1-AR Subtypes and 5-HT1A Receptors. View Source
- [2] BindingDB Entry BDBM50475529. Ki data for Clopenphendioxan at ADRA1D (Human). Curated from ChEMBL. Displacement of [3H]prazosin from cloned human ADRA1D expressed in CHO cells. View Source
